Acetic acid trans-2-hepten-1-YL ester

Flavor Chemistry Fragrance Formulation Sensory Science

Researchers requiring authentic trans-configuration for reproducible olfactory studies face sourcing challenges with isomeric mixtures. This high-purity trans-2-heptenyl acetate (CAS 1576-79-0) eliminates batch variability: • Defined E-configuration ensures sweet, waxy, tropical kiwi/pineapple olfactory profile absent in cis-isomer • FEMA GRAS (No. 4125) & FDA EAFUS-listed for food-grade flavor formulations • 98% purity validated for GC-MS analytical standards & chemical ecology research Global shipping with full CoA documentation.

Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
CAS No. 1576-79-0
Cat. No. B074235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid trans-2-hepten-1-YL ester
CAS1576-79-0
Molecular FormulaC9H16O2
Molecular Weight156.22 g/mol
Structural Identifiers
SMILESCCCCC=CCOC(=O)C
InChIInChI=1S/C9H16O2/c1-3-4-5-6-7-8-11-9(2)10/h6-7H,3-5,8H2,1-2H3/b7-6+
InChIKeyAWCPMVVOGVEPRC-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble to insoluble in water;  soluble in non-polar solvents
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Acetic Acid trans-2-Hepten-1-YL Ester: Specifications & Identity


Acetic acid trans-2-hepten-1-yl ester (CAS 1576-79-0), also known as trans-2-heptenyl acetate, is a carboxylic acid ester with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol . It is characterized by its trans (E) double bond configuration at the 2-position of the heptenyl chain, which dictates its specific physicochemical properties, including a boiling point of 192-194 °C, a density of 0.8915 g/cm³ at 18 °C, and a refractive index of 1.4300-1.4320 . As a volatile unsaturated ester, it is a colorless to pale yellow clear liquid with a reported logP of 2.29590 . The compound is an entry in the Human Metabolome Database (HMDB0032307) and is recognized in chemical ontologies such as ChEBI (CHEBI:171767), confirming its defined structure and established presence in biological and chemical contexts [1].

Acetic Acid trans-2-Hepten-1-YL Ester: Generic Substitution Risks


Substituting Acetic acid trans-2-hepten-1-yl ester (CAS 1576-79-0) with a seemingly similar analog, such as its cis-isomer (CAS 83540-70-9) or a saturated counterpart like heptyl acetate, can lead to significantly divergent experimental and application outcomes. The trans-configuration imparts a distinct olfactory profile—sweet, waxy, with tropical fruit nuances of kiwi and pineapple—which is not replicated by the cis-isomer, whose odor characteristics are reportedly less desirable for flavor and fragrance applications [1]. Furthermore, the presence and geometry of the double bond directly influence the compound's physicochemical parameters, such as vapor pressure (estimated at 0.61 kPa at 25 °C) and logP (3.66) [2], which in turn affect volatility, membrane permeability, and partition behavior in formulations or biological systems. These differences are not merely academic; they translate into tangible differences in sensory perception, formulation stability, and analytical behavior, making the use of a well-defined, high-purity source of the trans-isomer essential for reproducibility and intended performance.

Acetic Acid trans-2-Hepten-1-YL Ester: Quantitative Evidence Guide


Olfactory Profile: trans vs. cis Isomer

Acetic acid trans-2-hepten-1-yl ester (CAS 1576-79-0) exhibits a characteristic odor profile described as 'sweet, waxy, tropical, kiwi, pineapple' [1]. In contrast, the cis-isomer (Z)-2-hepten-1-yl acetate (CAS 83540-70-9) is explicitly noted as 'not for fragrance use' and 'not for flavor use' in industry recommendations [2]. This stark divergence in sensory acceptability highlights the critical importance of isomer configuration for application in flavor and fragrance.

Flavor Chemistry Fragrance Formulation Sensory Science

Regulatory Status: FEMA GRAS for Food Use

Acetic acid trans-2-hepten-1-yl ester is designated as FEMA GRAS No. 4125, indicating its approved use as a flavoring substance in food [1]. In contrast, the cis-isomer (CAS 83540-70-9) is not recommended for either flavor or fragrance use [2]. This regulatory and safety status provides a clear procurement differentiator when sourcing materials for food and beverage applications.

Food Additive Safety Regulatory Compliance Flavor Formulation

Physicochemical Differences: Volatility and logP

Acetic acid trans-2-hepten-1-yl ester possesses distinct physicochemical properties that differentiate it from saturated ester analogs. Its reported vapor pressure is 0.61 kPa at 25 °C, and its octanol/water partition coefficient (log P) is 3.66 [1]. While direct comparative data for a specific saturated analog like heptyl acetate under identical conditions is not available in this source, the presence of the trans double bond generally increases volatility and lipophilicity compared to a saturated chain of the same length, which can be inferred from structure-property relationships.

Physicochemical Analysis Formulation Stability Environmental Fate

Purity: Single Isomer vs. Isomeric Mixture

For Acetic acid trans-2-hepten-1-yl ester (CAS 1576-79-0), vendor-specified minimum purity is a critical factor for ensuring reproducible results. A common commercial specification for this compound is a minimum purity of 98% . In comparison, some sources offer a cis- and trans-mixture with a lower purity specification, such as ≥88.0% (by GC) . The presence of up to 12% unspecified impurities or the cis-isomer in a mixture can significantly alter the compound's sensory profile and physicochemical properties.

Chemical Purity Quality Control Analytical Chemistry

Acetic Acid trans-2-Hepten-1-YL Ester: Application Scenarios


Flavor & Fragrance: Tropical Fruit Notes

This compound is specifically suited for flavor and fragrance applications that require a sweet, waxy, tropical note reminiscent of kiwi and pineapple. Its FEMA GRAS status (No. 4125) [1] makes it appropriate for use in food and beverage flavorings. Formulators should ensure they are sourcing the high-purity trans-isomer (CAS 1576-79-0), as the cis-isomer is not recommended for this use due to an undesirable olfactory profile [2].

Analytical Reference Standard for GC-MS

For analytical applications requiring unambiguous identification and quantification, such as GC-MS analysis of complex natural product extracts or flavor volatiles, the 98% purity specification of this compound is critical. The defined physicochemical properties, including a boiling point of 192-194 °C and a logP of 2.29590 , allow for reliable method development and chromatographic peak assignment. Using an isomeric mixture or a lower-purity source could lead to co-elution, peak splitting, or inaccurate quantification.

VOC Biochemistry and Olfaction Research

The compound is a defined metabolite (HMDB0032307) and has been detected in plant headspaces [REFS-5, REFS-6]. Its role as a potential fungal pheromone or signaling molecule makes it a target for research in chemical ecology and plant biochemistry. Its specific vapor pressure of 0.61 kPa [4] is a key parameter for experimental design in headspace sampling and olfactometry studies. Procurement of the pure trans-isomer ensures that observed biological effects are correctly attributed to the compound of interest and not to confounding isomers.

Specialty Synthesis: Isomerically Pure Building Block

The trans-configuration of the double bond provides a specific, defined geometry that can be leveraged in further chemical synthesis. For example, the compound can serve as a precursor for synthesizing other trans-configured molecules with defined stereochemistry. The 98% purity and defined refractive index (1.4300-1.4320) provide a reliable starting material, minimizing the formation of unwanted diastereomers or side products in subsequent reactions compared to using a mixture of isomers.

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